

A Comparative Guide to Isavuconazole-D4 and Other Azole Antifungal Internal Standards

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Compound of Interest

Compound Name: *Isavuconazole-D4*

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The accurate quantification of azole antifungal agents in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug development. The use of a suitable internal standard (IS) is critical for achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of **Isavuconazole-D4** with other commonly used deuterated and non-deuterated internal standards for the analysis of azole antifungals.

Performance Comparison of Azole Antifungal Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, to compensate for any variations. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard for LC-MS/MS-based quantification due to their physicochemical properties being nearly identical to the corresponding analytes.^[1]

The following table summarizes the performance characteristics of **Isavuconazole-D4** and other selected internal standards based on data from various studies. This comparative data highlights the suitability of these standards for the quantitative analysis of a panel of azole antifungals.

Internal Standard	Analyte(s)	Method	Linearity (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Recovery (%)	Matrix Effect (%)	Reference
Isavuconazole-D4	Isavuconazole	LC-MS/MS	1.0 - 26.2	0.6 - 6.6	0.6 - 6.6	Not explicitly stated, but compensated by IS	Not explicitly stated, but compensated by IS	[2]
Voriconazole-D3	Voriconazole	LC-MS/MS	6.3 - Not Stated	0.6 - 6.6	0.6 - 6.6	Not explicitly stated, but compensated by IS	Not explicitly stated, but compensated by IS	[2]
Posaconazole-D4	Posaconazole	LC-MS/MS	10.3 - Not Stated	0.6 - 6.6	0.6 - 6.6	Not explicitly stated, but compensated by IS	Not explicitly stated, but compensated by IS	[2]
Itraconazole-D5	Itraconazole	LC-MS/MS	1.7 - Not Stated	0.6 - 6.6	0.6 - 6.6	Not explicitly stated, but compensated by IS	Not explicitly stated, but compensated by IS	[2]

						sated by IS	sated by IS	
						Not explicitl y stated, but compen sated by IS	Not explicitl y stated, but compen sated by IS	[2]
Flucona zole-D4	Flucona zole	LC- MS/MS	28.3 - Not Stated	0.6 - 6.6	0.6 - 6.6			
UK1157 94 (non- deutera ted)	Voricon azole, Posaco nazole, Isavuco nazole	UPLC- UV	50 - 10000	<7.5	<7.5	98	Not explicitl y stated	[3]
6,7- dimethy l-2,3- di(2- pyridyl) quinox aline (non- deutera ted)	Voricon azole, Posaco nazole, Itracona zole	LC- MS/MS	Not Stated	Not Stated	Not Stated	Not Stated	Not Stated	[4]

Experimental Protocols

A robust and validated analytical method is essential for accurate therapeutic drug monitoring of azole antifungals. Below is a representative experimental protocol for the simultaneous quantification of voriconazole, posaconazole, and isavuconazole in human plasma using deuterated internal standards, including **Isavuconazole-D4**.

1. Sample Preparation: Protein Precipitation

This method utilizes a simple and rapid protein precipitation step.[4]

- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Internal Standard (IS) working solution: A mixture of **Isavuconazole-D4**, Voriconazole-D3, and Posaconazole-D4 in methanol at a concentration of 100 ng/mL each.
- Procedure:
 - To 50 µL of plasma sample (calibrator, quality control, or patient sample), add 150 µL of the IS working solution.
 - Vortex the mixture for 30 seconds to precipitate proteins.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer 100 µL of the supernatant to a clean tube.
 - Add 100 µL of water to the supernatant.
 - Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation:
 - A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.

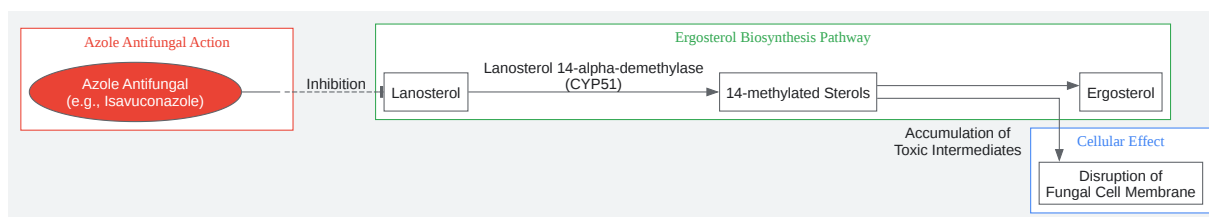
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure the separation of the analytes from endogenous matrix components. For example:
 - 0-0.5 min: 30% B
 - 0.5-2.5 min: 30-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-30% B
 - 3.1-4.0 min: 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Isavuconazole: Precursor ion > Product ion
 - **Isavuconazole-D4**: Precursor ion > Product ion
 - Voriconazole: Precursor ion > Product ion
 - Voriconazole-D3: Precursor ion > Product ion
 - Posaconazole: Precursor ion > Product ion
 - Posaconazole-D4: Precursor ion > Product ion

- Note: Specific MRM transitions and collision energies should be optimized for the instrument used.

Visualizations

Azole Antifungal Mechanism of Action

Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14- α -demethylase.[5][6][7] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[5][8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Inhibition of this enzyme disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[5]

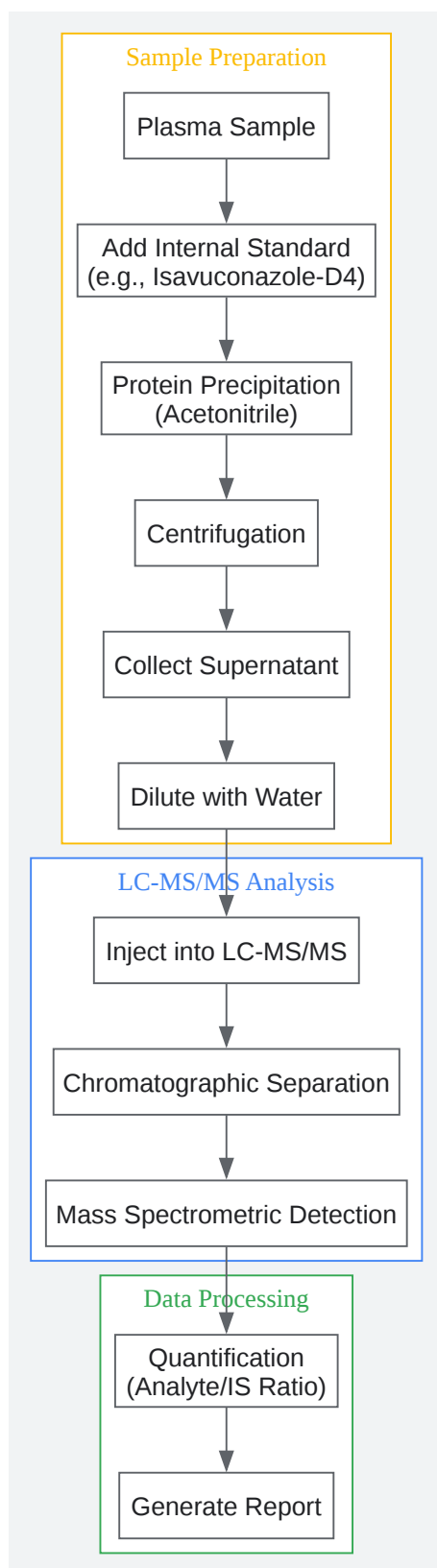


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Caption: Mechanism of action of azole antifungals.

Experimental Workflow for Azole Antifungal TDM

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of azole antifungals using LC-MS/MS with an internal standard.



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Caption: Experimental workflow for azole TDM.

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